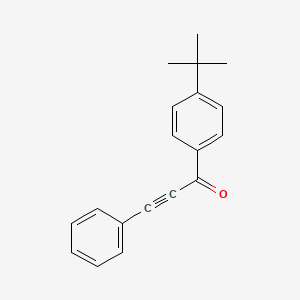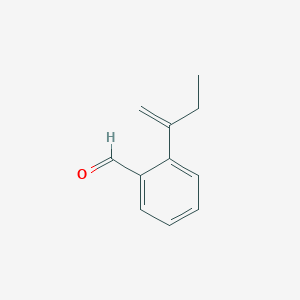![molecular formula C8H6Br2O2 B12533511 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 657389-15-6](/img/structure/B12533511.png)
3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound with the molecular formula C8H6Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms, a methyl group, and an oxabicyclo ring system. It is often used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One efficient method involves the regio- and stereoselective addition of phenylselenyl chloride to an enone, followed by alpha-ketone bromination and treatment with a base . This method ensures the selective formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of gold-catalyzed tandem reactions. These reactions include 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived enynes bearing propargylic carboxylates . This method is favored for its efficiency and ability to produce enantiomerically pure compounds.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can produce various substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular targets. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one: This compound undergoes similar reactions and has comparable applications.
8-Oxabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and are used in similar research and industrial applications.
Uniqueness
3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is unique due to the presence of two bromine atoms and a methyl group, which influence its reactivity and applications. Its specific structure allows for selective reactions and the formation of unique products .
Propiedades
Número CAS |
657389-15-6 |
|---|---|
Fórmula molecular |
C8H6Br2O2 |
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
3,4-dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C8H6Br2O2/c1-8-3-2-4(12-8)6(11)5(9)7(8)10/h2-4H,1H3 |
Clave InChI |
DJIGFGZBJRACBR-UHFFFAOYSA-N |
SMILES canónico |
CC12C=CC(O1)C(=O)C(=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


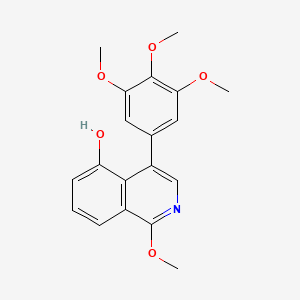
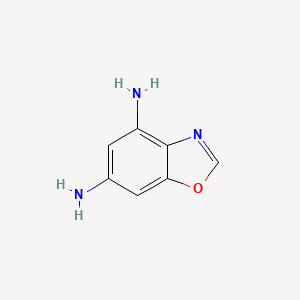
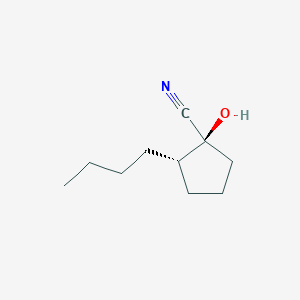
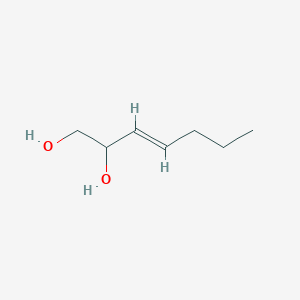
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
